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Compound of Interest

Compound Name: Butane-1-13C

CAS No.: 22612-53-9

Cat. No.: B1600253

Get Quote

Executive Summary
In the realm of structural elucidation and metabolic tracing, site-specific isotopic labeling

transforms simple organic molecules into powerful diagnostic probes. Butane-1-13C, an alkane

enriched to ~99% 13 C at the terminal methyl position, serves as an exemplary model for

calibrating multidimensional NMR experiments, understanding isotopic symmetry breaking, and

mapping complex reaction mechanisms. This application note provides a comprehensive, self-

validating framework for the acquisition and interpretation of Butane-1-13C NMR data,

designed for researchers in drug development and analytical chemistry.

Theoretical Framework & Mechanistic Causality
Isotopic Symmetry Breaking and Chemical Shifts
In its natural, unlabeled state, n-butane possesses time-averaged C2v​symmetry due to rapid

internal bond rotations. Consequently, its four carbon atoms exist in only two chemically

equivalent environments, yielding exactly two signals in a standard 13 C NMR spectrum[1]. The

methyl carbons (C1/C4) resonate upfield at approximately 13.2 ppm, while the methylene

carbons (C2/C3) resonate downfield at approximately 25.0 ppm[2].
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Introducing a 99% 13 C label at the C1 position fundamentally breaks this magnetic symmetry.

While C4 remains at natural abundance (1.1% 13 C), the massive signal intensity at C1

dominates the spectrum. Furthermore, the presence of the heavy isotope induces a slight

upfield intrinsic isotope shift ( 1ΔC ) on the adjacent C2 carbon (typically ~0.01 to 0.03 ppm).

This subtle electronic shielding allows the C2 and C3 resonances to be resolved independently

under high-field conditions.

Spin-Spin Coupling ( JCC​) Dynamics
The most significant analytical advantage of Butane-1-13C is the direct observation of carbon-

carbon scalar couplings ( JCC​).

The C1 Signal: Appears as a massive singlet representing the 98.9% of molecules with a 12

C at the C2 position. It is flanked by small satellite peaks (a doublet) representing the 1.1%

of molecules with a natural abundance 13 C at C2.

The C2 Signal: Because C1 is 99% 13 C, every natural abundance 13 C atom at the C2

position is adjacent to a 13 C nucleus. Therefore, the entire C2 signal is split into a distinct

doublet by the one-bond coupling ( 1JCC​≈34.5 Hz).

The C3 Signal: Experiences a much weaker two-bond coupling ( 2JCC​≈1−3 Hz) from C1,

appearing as a tightly coupled doublet or a broadened singlet depending on the magnetic

field strength and digital resolution.

Causality of Relaxation ( T1​) and NOE
Methyl carbons (C1, C4) undergo rapid internal rotation around the C2-C3 axis in addition to

overall molecular tumbling. This provides an efficient mechanism for dipole-dipole relaxation,

resulting in shorter spin-lattice relaxation times ( T1​) compared to the rigid methylene

backbone. When designing quantitative NMR protocols, the relaxation delay ( D1​) must be

calibrated to 5×T1​of the slowest relaxing carbon to ensure complete magnetization recovery.

Applications in Drug Development & Tracer Studies
Site-specific labeled alkanes are critical in mechanistic organic chemistry and metabolic

tracing. A classic application of Butane-1-13C is the study of alkylcarbonium ion

rearrangements. For example, when Butane-1-13C is exposed to superacid catalysts like HF-
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SbF 5​, it isomerizes to Butane-2-13C[3]. The rate of this 13 C-scrambling provides direct

evidence for the formation of protonated cyclopropane intermediates, as the reaction occurs

without concurrent isomerization to isobutane[3]. In modern drug development, similar site-

specific labels are used to track the metabolic fate of aliphatic side chains in pharmacokinetic

(PK) studies.

Experimental Protocols: A Self-Validating System
To extract accurate JCC​values and validate isotopic purity, the NMR protocol must eliminate

quantification biases caused by the Nuclear Overhauser Effect (NOE) and sample volatility.

Protocol 4.1: Cryogenic Sample Preparation
Causality: Butane is a gas at standard temperature and pressure (boiling point -1 °C). To

prevent sample loss and concentration drift during long acquisitions, the sample must be

prepared cryogenically and hermetically sealed.

Attach a heavy-wall J. Young NMR tube to a Schlenk line and purge with dry N 2​.

Add 0.6 mL of anhydrous CDCl 3​(containing 0.05% v/v TMS as an internal reference) to the

tube.

Submerge the NMR tube in a dry ice/acetone bath (-78 °C) to freeze the solvent.

Introduce Butane-1-13C gas into the headspace, allowing it to condense onto the frozen

CDCl 3​.

Seal the J. Young valve tightly, remove from the bath, and allow the solution to thaw and

homogenize at room temperature. The sealed system ensures a constant molarity.

Protocol 4.2: Quantitative 1D 13 C NMR (Inverse-Gated
Decoupling)
Causality: Standard continuous 1 H decoupling artificially inflates 13 C signal intensities via

NOE. Inverse-gated decoupling activates the decoupler only during the acquisition time (to

collapse 1 H- 13 C multiplets) and disables it during the relaxation delay, allowing NOE to

decay, thus yielding true quantitative integrals.
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Insert the sample and regulate the probe temperature to 25 °C. Lock on CDCl 3​and shim the

Z -axis gradients.

Determine the 90° pulse width ( P1​) for 13 C on the specific probe.

Set the pulse sequence to zgig (inverse-gated decoupling).

Set the relaxation delay ( D1​) to ≥60 seconds (ensuring D1​>5×T1​of the methylene carbons).

Acquire 128–256 transients to achieve a sufficient Signal-to-Noise Ratio (SNR) for the

natural abundance C2/C3/C4 signals.

Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation.

Quantitative Data Summary
The following table summarizes the expected spectral parameters for Butane-1-13C in CDCl 3​

at 298 K.

Carbon
Position

Chemical Shift
(ppm)

Isotopic
Abundance

Expected
Multiplet ( 13
C{ 1 H})

Coupling
Constant (Hz)

C1 (Labeled) 13.20 ~99.0%
Singlet (with

1.1% satellites)
1JCC​≈34.5 Hz

C2 24.98* ~1.1% Doublet 1JCC​≈34.5 Hz

C3 25.00 ~1.1%
Broadened

Singlet / Doublet
2JCC​≈1.5 Hz

C4 13.20 ~1.1% Singlet 3JCC​<1.0 Hz

*Note: The C2 chemical shift is slightly upfield of C3 due to the intrinsic 1ΔC isotope effect from

the adjacent 13 C label.
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The following diagram illustrates the logical progression of the Butane-1-13C structural

elucidation workflow, emphasizing the causality between sample integrity, pulse sequence

selection, and data extraction.

1. Sample Preparation
(J. Young Tube, CDCl3, -78°C)

2. 1D 13C{1H} NMR
(Inverse-Gated Decoupling)

 Seal & Equilibrate

3. 2D Correlation
(HSQC / INADEQUATE)

 Pulse Calibration

4. Spectral Analysis
(Extract 1J_CC & Isotope Shifts)

 1D Spectra

 2D Connectivity

5. Structural Validation
(Conformation & Purity)

 J-Couplings & Integrals

Click to download full resolution via product page

Workflow for structural elucidation and validation of Butane-1-13C using quantitative NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600253?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

